Hippuric acid
Overview
Description
Hippuric Acid, also known as N-benzoylglycine, is an amino acid derivative found in the urine of herbivorous animals . It is a white crystalline nitrogenous acid formed in the liver as a detoxification product of benzoic acid . It is found as a normal component in urine as a metabolite of aromatic compounds from food .
Synthesis Analysis
Synthetic hippuric acid is produced similarly to the biochemical reaction: Glycine is acylated with benzoyl chloride in the presence of base, followed by acidification to form the acid . This reaction is known as the Schotten-Baumann reaction . In Quick’s hippuric acid test, the benzoic acid administered as sodium benzoate brings two mechanisms into action in the liver: (1) the production of aminoacetic acid and (2) the conjugation of aminoacetic acid with benzoic acid to form hippuric acid .
Molecular Structure Analysis
Hippuric Acid has a molecular formula of C9H9NO3 . The geometry of the molecule was fully optimized at B3LYP/6-311G(d,p) level of theory . There are four conformers, C1, C2, C3, and C4 for this molecule .
Chemical Reactions Analysis
Hippuric acid is produced by the conjugation of benzoic acid and glycine . Hydrolysis in strong base restores it to glycine and benzoic acid .
Physical And Chemical Properties Analysis
Hippuric Acid has a molecular weight of 179.17 g/mol . More detailed physical and chemical properties can be found in specific databases or resources .
Scientific Research Applications
Impact on Glycemic Control and Insulin Secretion
- Hippuric acid levels increase following consumption of anthocyanin-rich bilberries. This rise correlates with improved fasting glucose levels and insulin secretion, suggesting a potential role in managing type 2 diabetes risk (de Mello et al., 2017).
Biomarker for Aging and Age-related Diseases
- Hippuric acid, resulting from the metabolism of dietary polyphenols, may serve as a biomarker for human aging and age-related conditions like cognitive impairments and sarcopenia (De Simone et al., 2021).
Role in Antioxidant Metabolism
- Hippuric acid is involved in the synthesis of tryptophan and nicotinamide in the gastrointestinal tract, contributing to DNA repair enhancement and NF‐kB inhibition (Pero et al., 2009).
Mitigation Potential for Environmental Emissions
- Studies have explored the potential of hippuric acid in mitigating nitrous oxide emissions from urine patches, although field studies show mixed results (Clough et al., 2009).
Indicator of Diet and Gut Microbiota Health
- Hippuric acid levels in plasma and urine are used in nutritional research to estimate fruit and vegetable intake and as a biomarker for conditions like frailty and cognitive impairment (Ticinesi et al., 2023).
Role in Human Health and Microflora Metabolism
- Hippuric acid, derived from dietary protein degradation and environmental exposures, is excreted daily in urine and is involved in the metabolism of quinic acid, essential for amino acid biosynthesis (Pero, 2010).
Application in Biomarker Analysis
- Hippuric acid is studied as a biomarker in urinary analysis, especially following fruit consumption, and can indicate dietary phenol absorption and metabolism (Toromanović et al., 2008).
Electrochemical Detection Techniques
- Development of electrochemical immunoassays for detecting urinary hippuric acid, a biological indicator in toluene-exposed humans, has been explored (Choi and Kim, 2011).
Association with Kidney Stone Formation
- Hippuric acid is researched as a biomarker for fruits and vegetables intake in kidney stone formers, potentially influencing lithogenic risk management (Guerra et al., 2014).
Involvement in Crystal Growth Studies
- Research on the crystallization of hippuric acid provides insights into its role in urinary stone formation (Ramachandran and Natarajan, 2005).
Safety And Hazards
properties
IUPAC Name |
2-benzamidoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Record name | hippuric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hippuric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
532-93-4 (mono-ammonium salt), 532-94-5 (mono-hydrochloride salt), 583-10-8 (mono-potassium salt) | |
Record name | Hippuric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |
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DSSTOX Substance ID |
DTXSID9046073 | |
Record name | Hippuric acid | |
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Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Hippuric acid | |
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Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
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Solubility |
3.75 mg/mL | |
Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.00000076 [mmHg] | |
Record name | Hippuric acid | |
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Product Name |
Hippuric Acid | |
CAS RN |
495-69-2 | |
Record name | Hippuric acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=495-69-2 | |
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Record name | Hippuric acid | |
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Record name | Hippuric acid | |
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Record name | Hippuric acid | |
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Record name | Hippuric acid | |
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Record name | Hippuric acid | |
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Record name | HIPPURIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE0865N2ET | |
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Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 191 °C | |
Record name | Hippuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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